Idasanutlin (also known as RG7388 or RO5503781) is a potent, selective, small-molecule antagonist of murine double minute 2 homolog (MDM2). [, ] It belongs to the nutlin family of compounds, which are known for their ability to disrupt the interaction between MDM2 and the tumor suppressor protein p53. [] Idasanutlin plays a significant role in scientific research, particularly in the fields of oncology and drug discovery, due to its ability to reactivate the p53 pathway in cancer cells. []
The synthesis of idasanutlin involves a concise asymmetric approach that has been optimized for industrial production. The key step in its synthesis is a copper(I)-catalyzed [3+2] cycloaddition reaction, which constructs the highly congested pyrrolidine core containing four contiguous stereocenters. This method has been scaled to produce over 1500 kg of idasanutlin with high yields and minimal environmental impact due to reduced waste streams .
The synthesis can be summarized as follows:
The molecular formula of idasanutlin is CHNO, with a molecular weight of approximately 282.34 g/mol. Its structure features a chiral pyrrolidine core, which is essential for its biological activity. The compound's three-dimensional conformation allows it to effectively bind to the MDM2 protein, inhibiting its function .
Key Structural Features:
Idasanutlin undergoes various chemical reactions primarily related to its interaction with biological targets. The primary reaction of interest is its binding to the MDM2 protein, which leads to the stabilization of p53. This interaction results in downstream effects such as increased transcription of p53 target genes involved in cell cycle arrest and apoptosis.
In vitro studies have demonstrated that idasanutlin effectively induces apoptosis in cancer cell lines through mechanisms involving DNA damage response pathways .
The mechanism of action for idasanutlin involves:
This process is critical for overcoming resistance mechanisms in tumors that rely on MDM2-mediated degradation of p53 .
Idasanutlin exhibits several notable physical and chemical properties:
These properties are essential for formulating idasanutlin for therapeutic use.
Idasanutlin is primarily investigated for its potential applications in oncology:
Ongoing clinical trials aim to further elucidate its efficacy and safety profile across various cancer types .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3